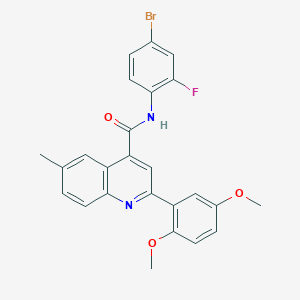

![molecular formula C19H28ClNO3 B4626837 3-[(3,4-二甲氧基苄基)氨基]-1-金刚烷醇盐酸盐](/img/structure/B4626837.png)

3-[(3,4-二甲氧基苄基)氨基]-1-金刚烷醇盐酸盐

描述

Synthesis Analysis

The synthesis of adamantane derivatives, including compounds related to 3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride, often involves complex organic reactions. For instance, the synthesis of adamantyl-isothiourea hybrids and adamantane aminoketones involves multiple steps including reactions with paraformaldehyde and secondary amine hydrochlorides or Mannich reaction techniques (Al-Omary et al., 2020; Makarova et al., 2002). These processes highlight the adaptability of adamantane as a core structure for further functionalization.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of adamantane as a core framework, providing significant steric bulk and influencing the compound's physical and chemical properties. X-ray crystallography studies, for example, have been used to investigate the molecular conformation and crystal packing of adamantane derivatives, demonstrating the role of weak intermolecular interactions in their supramolecular architecture (Al-Omary et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions based on their functional groups. The introduction of the 3,4-dimethoxybenzyl moiety, for instance, serves as a protective group that can be selectively removed under specific conditions, illustrating the compound's reactivity and the ability to undergo further chemical transformations (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure and the nature of their substituents. For example, the crystalline structure analysis of similar adamantane derivatives offers insights into their supramolecular arrangement and physical behavior under different conditions (Al-Omary et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the molecule. Protective groups like the 3,4-dimethoxybenzyl moiety impact the molecule's reactivity, allowing for selective deprotection and further chemical modifications (Grunder-Klotz & Ehrhardt, 1991).

科学研究应用

合成及化学性质

金刚烷衍生物以其在合成和改性方面的多功能性而闻名,这为众多应用打开了大门。例如,金刚烷系列的 β-氨基酮的合成,包括与缩醛和仲胺盐酸盐的反应,突出了金刚烷衍生物的化学可操作性 (Makarova, Moiseev, & Zemtsova, 2002)。这种灵活性对于设计具有特定功能的化合物以用于各种研究应用至关重要。

电泳和化合物分析

金刚烷衍生物的电泳行为,包括通过毛细管区带电泳对其进行分离和测定,突出了它们在分析化学中的重要性。研究优化了金刚烷衍生物的检测方法,证明了它们在抗病毒研究中的相关性以及对精确分析技术的需求 (Reichová, Pazourek, Polášková, & Havel, 2002)。

主客体化学

金刚烷衍生物与主客体配合物的形成,例如与二烷基紫精和烷基吡啶衍生物形成配合物,突出了它们在超分子化学中的潜力。这种相互作用对于理解分子识别和设计分子机器或药物递送系统至关重要 (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008)。

催化和化学反应

金刚烷衍生物在化学反应中充当催化剂或底物,强调了它们在合成化学中的效用。例如,它们在 H2O2 与 μ-氧化二铁(III)配合物催化氧化烷烃和烯烃中的作用说明了它们对开发高效、选择性氧化工艺的贡献,这在工业和实验室环境中都至关重要 (Das et al., 2015)。

属性

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methylamino]adamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.ClH/c1-22-16-4-3-13(6-17(16)23-2)11-20-18-7-14-5-15(8-18)10-19(21,9-14)12-18;/h3-4,6,14-15,20-21H,5,7-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHGXFOHDITFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethoxybenzyl)amino]adamantan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)